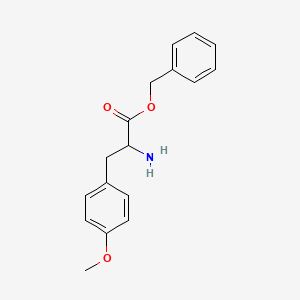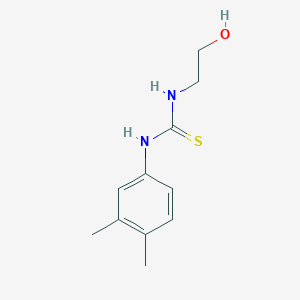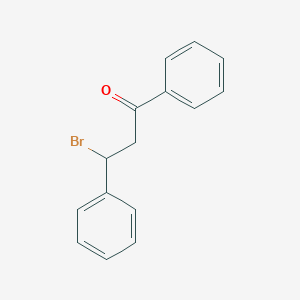
2-Hydroxyoctan-3-one
Übersicht
Beschreibung
2-Hydroxyoctan-3-one is an organic compound with the molecular formula C8H16O2. It is a hydroxylated ketone, which means it contains both a hydroxyl group (-OH) and a ketone group (C=O) within its structure. This compound is known for its role in various chemical and biological processes, including its use as a pheromone in certain insect species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxyoctan-3-one can be synthesized through several methods. One common approach involves the partial oxidation of 2,3-octanediol using pyridinium dichromate . The reaction conditions typically involve the use of an organic solvent and controlled temperature to ensure selective oxidation of the diol to the desired hydroxylated ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, the Grignard reaction can be employed, where 3-hydroxypropionitrile is first silylated to protect the hydroxyl function and then reacted with pentylmagnesium bromide. The final step involves deprotection to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyoctan-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, often in the presence of suitable nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Secondary alcohols.
Substitution: Ethers or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyoctan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of fragrances and flavoring agents due to its distinct odor profile.
Wirkmechanismus
The mechanism of action of 2-hydroxyoctan-3-one involves its interaction with specific molecular targets. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses such as attraction or aggregation . The exact molecular pathways may vary depending on the species and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Octanediol: A diol with similar structural features but with two hydroxyl groups.
2-Hydroxy-4-octen-3-one: Another hydroxylated ketone with a double bond in its structure.
Uniqueness
2-Hydroxyoctan-3-one is unique due to its specific combination of a hydroxyl and ketone group, which imparts distinct chemical reactivity and biological activity. Its role as a pheromone in certain insect species further distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
2-hydroxyoctan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-8(10)7(2)9/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHJODMDMOKFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B3270162.png)



![5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B3270187.png)



![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3270224.png)
